1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde, Mixture of diastereomers
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Overview
Description
1-Methoxy-3,5-dimethylcyclohexane-1-carbaldehyde, a mixture of diastereomers, is an organic compound with the molecular formula C10H18O2. This compound is characterized by the presence of a methoxy group, two methyl groups, and an aldehyde functional group attached to a cyclohexane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone derivatives followed by the introduction of the methoxy and aldehyde groups. One common method includes the following steps:
Alkylation: Cyclohexanone is alkylated with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups at the 3 and 5 positions.
Methoxylation: The resulting 3,5-dimethylcyclohexanone is then treated with methanol and an acid catalyst to introduce the methoxy group at the 1 position.
Formylation: Finally, the aldehyde group is introduced at the 1 position through a formylation reaction using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3,5-dimethylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid.
Reduction: 1-methoxy-3,5-dimethylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3,5-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies related to enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The methoxy and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Methoxy-3,5-dimethylcyclohexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,5-Dimethylcyclohexanone: Lacks both the methoxy and aldehyde groups, resulting in different reactivity and applications.
1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and uses.
Uniqueness: 1-Methoxy-3,5-dimethylcyclohexane-1-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct reactivity and potential applications in various fields. The mixture of diastereomers adds complexity to its chemical behavior and interactions.
Properties
CAS No. |
1936379-34-8 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-methoxy-3,5-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-8-4-9(2)6-10(5-8,7-11)12-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
ANFWOIFXPZFMML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C=O)OC)C |
Purity |
95 |
Origin of Product |
United States |
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